

Toxicological Profile of 2-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylhexanal

Cat. No.: B3058890

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Disclaimer: This document provides a summary of available toxicological data for **2-Methylhexanal**. Due to a scarcity of specific studies on this compound, a read-across approach has been employed, utilizing data from structurally similar branched-chain aldehydes. This information is intended for professional use and should be interpreted with caution.

Executive Summary

2-Methylhexanal is a branched-chain aliphatic aldehyde. While specific toxicological data for **2-Methylhexanal** is limited, information from safety data sheets and read-across from structurally related compounds indicate that it is a flammable liquid and can cause skin, eye, and respiratory irritation.^[1] This guide synthesizes the available quantitative data, outlines relevant experimental protocols based on standardized guidelines, and presents a putative metabolic pathway.

Quantitative Toxicological Data

Comprehensive quantitative toxicity data for **2-Methylhexanal** is not readily available in the public domain. The following table summarizes data from structurally similar compounds, which can be used for a preliminary risk assessment based on a read-across approach.

Endpoint	Test Substance	Species	Route	Value	Reference
Acute Toxicity					
LC50	2-Methylbutanal	Rat	Inhalation (4h)	50.5 mg/L (vapor)	
LD50	2-Methylbutanal	Rabbit	Dermal	5400 mg/kg	[2]
LD50	2-Methylcyclohexanol	Rat	Oral	1125 mg/kg	[3]
Irritation/Corrosion					
Skin Irritation	2-Methylhexanal	-	-	Causes skin irritation	[1]
Eye Irritation	2-Methylhexanal	-	-	Causes serious eye irritation	[1]
Eye Irritation	2-Methylbutanal	Rabbit	Ocular	Irritating	
Other Endpoints					
Oral/Parenteral Toxicity	2-Methylhexanal	-	-	Not determined	[4]
Dermal Toxicity	2-Methylhexanal	-	-	Not determined	[4]

Inhalation Toxicity	2-Methylhexanal	-	-	Not determined	[4]
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Experimental Protocols

Detailed experimental protocols for toxicological studies on **2-Methylhexanal** are not published. The following are generalized protocols for acute oral toxicity, skin irritation, and eye irritation based on OECD guidelines, which would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.

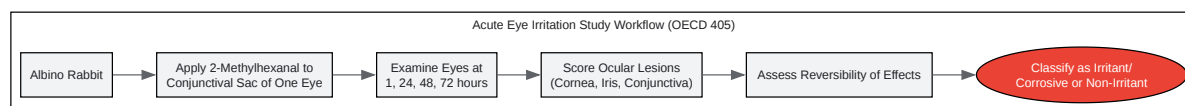
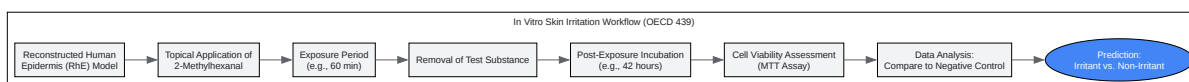
- **Test Animals:** Typically, female rats from a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.
- **Housing and Feeding:** Animals are housed individually with free access to standard laboratory diet and drinking water.
- **Procedure:**
 - A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.
 - The animal is observed for signs of toxicity for up to 14 days.
 - If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level.
 - This sequential dosing continues until a stopping criterion is met, which is typically after a specified number of reversals in outcome (survival/death).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes throughout the study period. A gross necropsy is performed on all animals at the

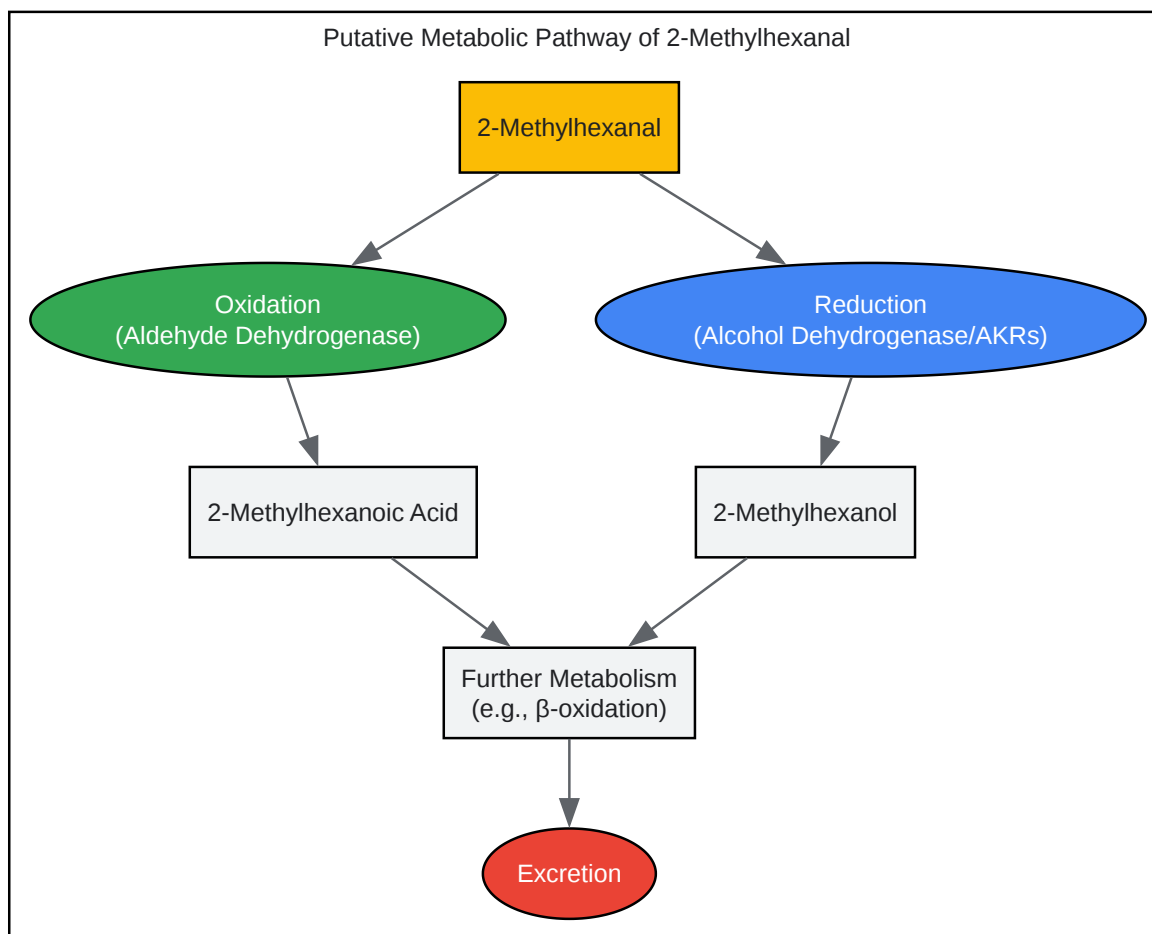
end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[5][6]

- **Test System:** A reconstructed human epidermis model, which is a three-dimensional model of the human epidermis.[5]
- **Procedure:**
 - The test substance is applied topically to the surface of the skin model.[5]
 - After a defined exposure period (e.g., 60 minutes), the test substance is removed by washing.
 - The tissues are incubated for a post-exposure period (e.g., 42 hours).
 - Cell viability is then assessed using a quantitative method, typically the MTT assay.
- **Prediction Model:** The mean tissue viability of the test substance-treated tissues is compared to that of negative control tissues. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[6]





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- To cite this document: BenchChem. [Toxicological Profile of 2-Methylhexanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3058890#toxicological-data-for-2-methylhexanal>]

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